4-ethylquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of quinolin-2(1H)-one derivatives, including those substituted at the 4-position, typically involves strategies like condensation, cyclization, and functional group transformations. For example, 6-ethyl-4-hydroxyquinolin-2(1H)-one, a related compound, is synthesized via thermal cyclocondensation of N, N′-bis(4-ethylphenyl) malonamide in polyphosphoric acid, showcasing the versatility of synthesis methods for such compounds (Yahyazadeh et al., 2022).
Molecular Structure Analysis
The molecular structure of 4-ethylquinolin-2(1H)-one derivatives is confirmed through various spectroscopic techniques, including mass spectrometry, FT-IR, 1H NMR, and 13C NMR. These methods allow for the detailed analysis of the compound’s molecular framework and the confirmation of its structure, as evidenced in studies of similar quinolin-2(1H)-one derivatives (Yahyazadeh et al., 2022).
Chemical Reactions and Properties
4-Ethylquinolin-2(1H)-one can undergo various chemical reactions, highlighting its reactivity and functional versatility. For instance, its ability to participate in azo-coupling reactions with aniline-based diazonium salts to produce azo dyes indicates its potential in synthetic chemistry applications (Yahyazadeh et al., 2022).
Physical Properties Analysis
While specific data on 4-ethylquinolin-2(1H)-one's physical properties are scarce, related compounds exhibit characteristics influenced by their molecular structure. For instance, the UV-vis absorption spectra of azo dyes derived from quinolin-2(1H)-one derivatives are not significantly varied by solvent changes due to intramolecular hydrogen bonding, suggesting solvatochromic stability (Yahyazadeh et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-ethylquinolin-2(1H)-one derivatives, such as their reactivity towards electrophilic and nucleophilic reagents, are central to their utility in synthetic chemistry. These properties enable the compound to engage in a variety of chemical reactions, producing a wide array of heterocyclic systems that are of interest for further chemical and pharmaceutical exploration (Ibrahim et al., 2012).
Scientific Research Applications
Synthesis and Spectrophotometric Studies : A study focused on synthesizing new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one and evaluated their ultraviolet-visible absorption spectra. The synthesized dyes are unique in terms of their synthesis and spectral properties (Yahyazadeh et al., 2022).
Chemical Behavior and Synthesis of Heterocyclic Systems : Research on 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one explored its reaction with various electrophilic and nucleophilic reagents, leading to the synthesis of new heterocyclic systems like pyrazolo[4,3-c]quinoline, pyrimido[5,4-c]quinoline, and quinolino[4,3-b][1,5]benzodiazepine derivatives (Ibrahim et al., 2012).
One-Pot Synthesis of Medicinal Compounds : A 'one-pot' protocol for synthesizing medicinally relevant 4H-pyrano[3,2-c]quinoline scaffold was developed. This method is potentially beneficial for treating disorders responsive to apoptosis induction, antiproliferation, or vascular disruption (Vereshchagin et al., 2015).
Silver-Catalyzed Synthesis : A study reported an efficient preparation method for 4-hydroxyquinolin-2(1H)-one derivatives using silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, providing these compounds under mild reaction conditions (Ishida et al., 2013).
Future Directions
Quinolines and their derivatives form an important class of pharmacologically active synthetic compounds . The fusion of quinoline to the tetrazole ring is known to increase the biological activity . The biological importance of the imidazole ring system has made it a common structure in numerous synthetic compounds . By considering all these aspects, further studies on “4-ethylquinolin-2(1H)-one” and its derivatives could be beneficial.
properties
IUPAC Name |
4-ethyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERNSUKOZDGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570752 | |
Record name | 4-Ethylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylquinolin-2(1H)-one | |
CAS RN |
61304-66-3 | |
Record name | 4-Ethylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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